molecular formula C11H16O2 B1597903 Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate CAS No. 42858-39-9

Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate

Cat. No. B1597903
CAS RN: 42858-39-9
M. Wt: 180.24 g/mol
InChI Key: INGCFUDUPJPKMI-UHFFFAOYSA-N
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Description

Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate is a chemical compound with the molecular formula C11H16O2 . It is related to other compounds such as 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of enantiomers of 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate was achieved through a process involving continuous hydrogenations .


Molecular Structure Analysis

The molecular structure of Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate consists of a bicyclic system with an ethyl ester functional group . The InChI code for this compound is 1S/C11H16O2/c1-2-13-11(12)10-7-8-3-5-9(10)6-4-8/h3,5,8-10H,2,4,6-7H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate is a colorless liquid . It has a molecular weight of 180.25 g/mol . The compound’s InChI code is 1S/C11H16O2/c1-2-13-11(12)10-7-8-3-5-9(10)6-4-8/h3,5,8-10H,2,4,6-7H2,1H3 .

Scientific Research Applications

Mass Spectrometry and Proton Bridging

Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate exhibits distinct mass spectral behavior, particularly in chemical ionization and collision-induced dissociation processes. This behavior is attributed to proton bridging between the alkoxycarbonyl group and the double bond, which varies based on stereochemistry, indicating a significant role of the CC double bond in these processes (Khaselev & Mandelbaum, 1995).

Copolymerization and Material Properties

The compound has been studied in the context of gradient copolymerization, demonstrating its utility in creating polymers with specific surface hydrophobicity, topology, and thermal properties. This research indicates its potential in materials science, particularly for creating tailored polymers (Boadi & Sampson, 2021).

Enantiomer Synthesis

Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate has been used in synthesizing various enantiomers, crucial in the study of stereochemistry. The resolution of its derivatives through diastereomeric salt formation and subsequent chemical transformations offers insights into the synthesis of stereochemically complex compounds (Palkó et al., 2013).

Photochemical Synthesis

This compound has applications in photochemical synthesis, demonstrating its utility in creating structurally complex molecules like trinorcarenes. This showcases its potential in organic synthesis, particularly in synthesizing sesquiterpenes (Katayama et al., 1997).

Substituent Group Reactivity

The study of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids and esters, which are structurally similar to ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate, reveals information about the reactivity of substituent groups in saturated systems, contributing to our understanding of chemical reactivity in complex molecules (Roberts & Moreland, 1953).

Polyimide Synthesis

The synthesis of polyimides from related compounds indicates the potential of ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate in developing new polymeric materials with unique properties like solubility and thermal stability (Itamura et al., 1993).

properties

IUPAC Name

ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-13-11(12)10-7-8-3-5-9(10)6-4-8/h3,5,8-10H,2,4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGCFUDUPJPKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CCC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379784
Record name ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate

CAS RN

42858-39-9
Record name ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BM Trost, TN Salzmann - Journal of the American Chemical …, 1973 - ACS Publications
“No attempt has been made to optimize yields. All compounds were completely characterized by spectroscopic methods. 6 Yields are for isolated pure products. c The major by-product …
Number of citations: 270 pubs.acs.org
BM Trost, TN Salzmann, K Hiroi - Journal of the American …, 1976 - ACS Publications
Quenching the enolates of esters and ketones with dimethyl disulfide or diphenyl disulfide produces the corresponding a-sulfenylated products. The regio-and chemospecificityof these …
Number of citations: 731 pubs.acs.org
KP Dastur - 1973 - search.proquest.com
The thesis is divided into a general introduction and five parts. Part 1 describes the use of a protecting group for aldehydes during Birch reductions, leading to a short synthesis of the …
Number of citations: 2 search.proquest.com

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